6-Chloro-2-methylimidazo[1,2-b]pyridazine
Description
Structure
2D Structure
Properties
IUPAC Name |
6-chloro-2-methylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-11-7(9-5)3-2-6(8)10-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHLOBFYCUGPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439897 | |
| Record name | 6-chloro-2-methylimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14793-00-1 | |
| Record name | 6-chloro-2-methylimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 6 Chloro 2 Methylimidazo 1,2 B Pyridazine
Synthetic Pathways to the 6-Chloro-2-methylimidazo[1,2-b]pyridazine Core
The construction of the bicyclic imidazo[1,2-b]pyridazine (B131497) system is typically achieved through the condensation of a substituted aminopyridazine with a suitable α-halocarbonyl compound or equivalent reagents.
Conventional Synthesis Approaches
Conventional methods for synthesizing the imidazo[1,2-b]pyridazine core are well-established, primarily relying on the cyclocondensation of 3-amino-6-chloropyridazine (B20888) with bifunctional reagents.
A common and direct method for the synthesis of imidazo[1,2-b]pyridazine derivatives involves the reaction of 3-amino-6-chloropyridazine with α-halo ketones or α-halo aldehydes. For the synthesis of the 2-methyl substituted target, chloroacetone is a frequently used reagent. The reaction proceeds via an initial N-alkylation of the exocyclic amino group of the pyridazine (B1198779), followed by an intramolecular cyclization to form the fused imidazole (B134444) ring.
Another approach involves reacting 6-amino-3-chloropyridazine with monochloroacetaldehyde. google.com This reaction, conducted in a solvent such as water or ethanol, results in the formation of the corresponding 6-chloroimidazo[1,2-b]pyridazine hydrochloride. google.com Similarly, to obtain a related derivative, 6-chloropyridazin-3-amine can be reacted with 1,3-dichloroacetone (B141476) in 1,2-dimethoxyethane, which yields 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380). mdpi.com
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 6-Amino-3-chloropyridazine | Monochloroacetaldehyde | Ethanol | Reflux, 3 hours | 6-chloroimidazo[1,2-b]pyridazine hydrochloride | 85% google.com |
| 6-Chloropyridazin-3-amine | 1,3-Dichloroacetone | 1,2-Dimethoxyethane | Reflux, 48 hours | 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | 37% mdpi.com |
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a versatile reagent in heterocyclic synthesis, often used for the formylation of active amino and methylene groups. guidechem.comresearchgate.net In the context of imidazo[1,2-b]pyridazine synthesis, DMF-DMA reacts with 3-amino-6-chloropyridazine to form an N,N-dimethyl-N'-3-(6-chloro-pyridazine)yl-formamidine intermediate. google.com This amidine intermediate is then reacted with a compound containing an active methylene group, such as bromoacetonitrile, to construct the imidazole ring, yielding a functionalized imidazo[1,2-b]pyridazine. google.com This multi-step, one-pot process provides a pathway to derivatives that are not directly accessible through simple condensation with α-halo ketones. google.com The reaction typically involves heating the reactants for several hours. google.com
Metal-Catalyzed Cross-Coupling Reactions
The chlorine atom at the 6-position of the imidazo[1,2-b]pyridazine ring is amenable to substitution via metal-catalyzed cross-coupling reactions, which is a powerful strategy for the structural diversification and functionalization of the core.
The Suzuki-Miyaura cross-coupling reaction is one of the most efficient methods for forming carbon-carbon bonds. nih.govyonedalabs.comlibretexts.org This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with a halide or triflate. yonedalabs.comlibretexts.org In the case of this compound, the chloro-substituent can be replaced with various aryl or heteroaryl groups. researchgate.net The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium carbonate. nih.gov
The reactivity of the halogen in these systems can be influenced by the substituent at the 2-position of the imidazo[1,2-b]pyridazine ring. researchgate.net Efficient coupling at the 6-position allows for the introduction of a wide array of functional groups, which is crucial for developing libraries of compounds for biological screening. researchgate.net For instance, the Suzuki reaction has been successfully applied to couple 3-amino-6-chloropyridazine with various arylboronic acids as a precursor step, demonstrating the feasibility of this chemistry on the pyridazine ring. researchgate.net
| Substrate | Coupling Partner | Catalyst | Base | Yield |
|---|---|---|---|---|
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | 14-28% nih.gov |
| 3-Amino-6-chloropyridazine | Arylboronic acids | Pd(0) catalyst | Not specified | 22-65% researchgate.net |
| 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine | Thien-2-yl boronic acid | Not specified | Not specified | Data not available researchgate.net |
Besides the Suzuki-Miyaura reaction, other metal-catalyzed cross-coupling methods such as Stille, Negishi, and nickel-catalyzed couplings can serve as reliable alternatives for biaryl formation. researchgate.net These reactions offer different scopes and tolerances for functional groups. For example, nickel-catalyzed electrochemical cross-coupling has been used to synthesize 3-amino-6-arylpyridazines from 3-amino-6-chloropyridazine and aryl halides. researchgate.net While palladium catalysis is prevalent, the choice of metal and ligand can be crucial for optimizing reactions involving challenging substrates like electron-rich or sterically hindered chloro-heterocycles. researchgate.net These alternative methods expand the synthetic toolbox for modifying the this compound scaffold, enabling the synthesis of diverse and complex molecular architectures.
Alternative Cyclization Strategies
The construction of the imidazo[1,2-b]pyridazine core can be achieved through various cyclization strategies beyond traditional methods. Modern organometallic chemistry offers powerful tools for the synthesis of this heterocyclic system. researchgate.net For instance, palladium-catalyzed intramolecular C-H amination and auto-tandem palladium-catalyzed amination reactions have been successfully employed. researchgate.net One such strategy involves the coupling of 2-chloro-3-iodopyridine with 3-aminopyridazine (B1208633), which proceeds through an intermolecular Buchwald-Hartwig amination followed by an intramolecular N-arylation to form a related pyrido[3',2':4,5]imidazo[1,2-b]pyridazine structure. researchgate.net
Another approach involves cascade reactions, where multiple bond-forming events occur in a single pot. For example, 3-aminopyridazines can be used as building blocks in the synthesis of derivatives like 3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)alanines. researchgate.net Copper-catalyzed oxidative cyclization also presents a one-pot methodology for synthesizing substituted imidazo[1,2-b]pyridazines from readily available precursors. researchgate.net These advanced methods provide efficient routes to the core structure, often with high yields and selectivity. researchgate.net
Regioselective Synthesis of Specific Isomers
Achieving regioselectivity is paramount in the synthesis of substituted imidazo[1,2-b]pyridazines to ensure the desired biological activity. The substitution pattern on the final molecule is dictated by the choice of starting materials and reaction conditions. For example, the synthesis of 2,8-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine is accomplished through the palladium-catalyzed borylation of 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine, demonstrating that a specific chloro-isomer can be a precursor to other specifically substituted isomers. mdpi.com
The synthesis of different regioisomers, such as pyrido[2',3':4,5]imidazo[1,2-b]pyridazine, can be achieved through strategies like orthogonal-tandem palladium-catalyzed intermolecular and copper-catalyzed intramolecular amination on 2,3-dibromopyridine with 3-aminopyridazine. researchgate.net This highlights the ability to control the final arrangement of the fused rings by selecting appropriate precursors and catalysts. The synthesis of specific isomers like 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine is well-documented, underscoring the established methodologies for controlling regiochemistry in this heterocyclic system. bldpharm.comsigmaaldrich.com
Chemical Reactivity and Derivatization of this compound
The presence of the chlorine atom at the 6-position and the methyl group at the 2-position makes this compound a versatile substrate for further chemical transformations. Its reactivity is centered around nucleophilic substitution at the chloro-position and functionalization of other parts of the molecule.
Nucleophilic Substitution Reactions
The chlorine atom on the pyridazine ring is susceptible to replacement by various nucleophiles, a common and useful reaction for creating diverse analogues.
The chlorine atom at the 6-position of the imidazo[1,2-b]pyridazine ring can be displaced by a range of nucleophiles. This reactivity is analogous to that observed in other chloro-substituted pyridazine systems. For instance, in related chloropyridazine derivatives, the chlorine atom is readily replaced by hydrazine hydrate to form the corresponding hydrazinylpyridazine. nih.gov Similarly, thio-nucleophiles can also be employed. In a related 3-nitroimidazo[1,2-a]pyridine (B1296164) system, a bromo group at position 8 and a chloromethyl group at position 2 were simultaneously substituted by thiophenol in the presence of sodium hydride, demonstrating the susceptibility of halogenated positions to nucleophilic attack by sulfur-based nucleophiles. mdpi.com This type of substitution is a key strategy for introducing new functionalities and modifying the properties of the parent compound.
A significant application of nucleophilic substitution is the synthesis of amino-substituted derivatives. The reaction of a chloro-substituted pyridazine with hydrazine hydrate provides a direct route to introduce a hydrazinyl group, which is a precursor to various other nitrogen-containing functionalities. nih.gov A typical procedure involves refluxing the chloropyridazine derivative with hydrazine hydrate in a suitable solvent like dioxane or ethanol. nih.govmdpi.com This reaction effectively replaces the chlorine atom with a -NHNH2 group, yielding an amino-substituted imidazo[1,2-b]pyridazine. These amino derivatives are valuable intermediates for constructing more complex heterocyclic systems or for direct biological evaluation.
Formation of Functionalized Derivatives
Beyond substitution of the chlorine atom, this compound can be functionalized at other positions to generate a wide array of derivatives. For example, the core structure can undergo nitration. The related compound, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, can be nitrated at the 3-position using a mixture of nitric acid and sulfuric acid. mdpi.com
Data Tables
Table 1: Synthesis of Functionalized Imidazo[1,2-b]pyridazine Derivatives
| Starting Material | Reagents | Product | Yield | Reference |
| 6-chloropyridazin-3-amine | 1,3-dichloroacetone, DME | 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | 37% | mdpi.com |
| 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | HNO₃, H₂SO₄ | 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine | 98% | mdpi.com |
| 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine | Sodium benzenesulfinate, DMSO | 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | 54% | mdpi.com |
| 3-chloropyridazine derivative | Hydrazine hydrate, Dioxane | Hydrazinylpyridazine derivative | 55% | nih.gov |
Oxidation and Reduction Reactions
Information regarding the specific oxidation and reduction reactions of this compound is not extensively detailed in the currently available scientific literature.
C-H Activation and Functionalization
The imidazo[1,2-b]pyridazine scaffold is a substrate for direct C-H functionalization, a modern synthetic strategy that avoids the need for pre-functionalized starting materials. researchgate.net This approach has been effectively applied to introduce new carbon-carbon bonds, primarily at the C-3 position of the imidazole ring, which is the most electronically rich and sterically accessible site.
C-Arylation, C-Benzylation, and C-Alkylation
Among C-H functionalization reactions, C-arylation is the most prominently reported transformation for the imidazo[1,2-b]pyridazine core, including for chloro-substituted derivatives. researchgate.net
C-Arylation:
Direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]pyridazine at its C-3 position has been successfully achieved. researchgate.net This transformation is typically accomplished using palladium catalysis, which facilitates the coupling of the heterocycle with various aryl halides. Research has demonstrated efficient palladium-catalyzed direct arylation of the imidazo[1,2-b]pyridazine nucleus using a low catalyst loading of palladium(II) acetate (Pd(OAc)₂) without the need for phosphine ligands. semanticscholar.orgnih.gov
The reaction generally proceeds by heating the imidazo[1,2-b]pyridazine substrate with an aryl bromide or chloride in the presence of a palladium catalyst and a base, such as potassium carbonate (K₂CO₃) or potassium acetate (KOAc), in a suitable high-boiling solvent. researchgate.netsemanticscholar.org This methodology is tolerant of the chloro group at the C-6 position and allows for the synthesis of a wide array of 3-aryl-6-chloroimidazo[1,2-b]pyridazine derivatives in good to excellent yields. researchgate.net The use of environmentally benign solvents like pentan-1-ol or diethylcarbonate has also been reported for these couplings. semanticscholar.orgnih.gov
Table 1: Representative Conditions for Palladium-Catalyzed C-3 Arylation of Imidazo[1,2-b]pyridazines
| Catalyst / Ligand | Base | Solvent | Temperature | Arylating Agent | Yield Range |
| Pd(OAc)₂ | KOAc | Pentan-1-ol | 120 °C | Aryl Bromides / Chlorides | High |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | 110 °C | Aryl / Heteroaryl Bromides | Good to Excellent |
This table represents generalized conditions for the C-3 arylation of the imidazo[1,2-b]pyridazine scaffold as specific yield data for the 6-chloro-2-methyl derivative were not detailed in the reviewed abstracts.
While C-benzylation and C-alkylation are also important C-H functionalization strategies, specific applications of these methods to this compound are not as thoroughly documented in the literature as C-arylation.
N-Arylation Strategies
While N-arylation is a known strategy for modifying heterocyclic compounds, specific examples and methodologies for the N-arylation of this compound are not detailed in the available research. researchgate.net
Synthesis of Specific Analogs (e.g., 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives)
The this compound core serves as a key intermediate for the synthesis of more complex analogs with potential biological activity. A notable example is the preparation of 3-aralkylthiomethyl derivatives, which have been investigated for their antiviral properties.
The synthesis of these analogs involves the functionalization at the C-3 position. Specifically, 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine have been synthesized and evaluated as potential inhibitors of varicella-zoster virus and human cytomegalovirus replication.
Table 2: Synthesis of 3-Aralkylthiomethyl Analogs of this compound
| Starting Material | Resulting Analog |
| This compound | 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine |
| This compound | 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine |
Pharmacological Profiles and Biological Activities of 6 Chloro 2 Methylimidazo 1,2 B Pyridazine and Its Derivatives
Mechanisms of Action and Molecular Interactions
The imidazo[1,2-b]pyridazine (B131497) scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Derivatives of 6-Chloro-2-methylimidazo[1,2-b]pyridazine, in particular, have been the subject of extensive research, revealing their potent activity as modulators of key cellular signaling pathways, primarily through the inhibition of protein kinases.
Kinase Inhibition
The imidazo[1,2-b]pyridazine moiety is recognized for its ability to bind to the hinge region of kinases. Strategic substitutions at various positions on this core structure dictate the potency and selectivity of these compounds as kinase inhibitors. nih.gov This targeted inhibition of specific kinases disrupts downstream signaling cascades that are often dysregulated in various diseases.
The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are principal regulators of angiogenesis, the formation of new blood vessels. mdpi.com The VEGF-A/VEGFR-2 signaling pathway is crucial in this process; its activation triggers downstream cascades involving Src, FAK, ERK1/2, and AKT, promoting endothelial cell proliferation, migration, and tube formation. mdpi.com Dysregulation of this pathway is a hallmark of many solid tumors, which rely on angiogenesis for growth and metastasis. mdpi.comnih.gov
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been identified as potent inhibitors of the VEGFR family. One such novel derivative, TAK-593, demonstrated potent inhibition of tyrosine kinases from both the VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR) families. nih.gov This compound was found to be highly selective, with an IC50 greater than 1 μM against a panel of over 200 other kinases. nih.gov
The mechanism of inhibition for TAK-593 is competitive with ATP and time-dependent, classifying it as a type II kinase inhibitor. nih.gov It exhibits a two-step slow binding mechanism to VEGFR2, with an extremely slow dissociation (t1/2 >17 hours). This results in a very high affinity at equilibrium (K_i* < 25 pM), suggesting that the long residence time of the compound on the receptor could lead to a prolonged pharmacodynamic effect in vivo. nih.gov
Table 1: Inhibitory Activity of TAK-593
| Target Kinase Family | Potency | Selectivity (IC50) | Binding Mechanism |
|---|---|---|---|
| VEGFR | Potent | >1 μM vs. >200 kinases | Type II, ATP-competitive, slow-binding |
This table is interactive and can be sorted by column.
The Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are a family of serine-threonine kinases involved in a wide range of cellular processes. dundee.ac.uk DYRK1A, in particular, has emerged as a therapeutic target for cancer, neurodegenerative disorders, and type 2 diabetes. dundee.ac.ukox.ac.uknih.gov
Research into imidazo[1,2-b]pyridazines as DYRK1A inhibitors began with a fragment-based approach. dundee.ac.uk Through structural optimization and in silico design, compound 17 was developed as a potent cellular inhibitor of DYRK1A with significant selectivity across the kinome. ox.ac.uknih.gov X-ray crystallography revealed the binding mode of compound 17 within the ATP-binding site of DYRK1A, which guided further rational design efforts. dundee.ac.ukox.ac.uk
Further modifications, such as adding a lipophilic moiety to the 2-position of the imidazo[1,2-b]pyridazine core, were explored to enhance kinase selectivity. dundee.ac.uk This led to the development of compound 29 , which demonstrated improved selectivity against the closely related CLK kinases. ox.ac.uk
Table 2: Activity of Imidazo[1,2-b]pyridazine Derivatives Against DYRK1A
| Compound | Description | Activity |
|---|---|---|
| Fragment 1 | Initial imidazo[1,2-b]pyridazine fragment | Showed promise for kinase inhibition dundee.ac.uk |
| Compound 17 | Optimized derivative | Potent and selective cellular inhibitor of DYRK1A ox.ac.uknih.gov |
| Compound 29 | Rationally designed derivative of Compound 17 | Improved kinase selectivity with respect to CLK kinases ox.ac.uk |
This table is interactive and can be sorted by column.
Cdc2-like kinases (CLKs) are a family of dual-specificity kinases that play a role in the regulation of alternative splicing. Some imidazo[1,2-b]pyridazine derivatives have been found to possess dual activity, inhibiting both DYRK and CLK kinases. dundee.ac.uk
The development of selective inhibitors is challenging due to the structural similarities between kinase families. For instance, compound 17 , a potent DYRK1A inhibitor, still exhibited some off-target activity. bohrium.com The rational design that led to compound 29 was specifically aimed at improving selectivity by reducing inhibition of closely related kinases like CLK1. ox.ac.ukbohrium.com This demonstrates that the imidazo[1,2-b]pyridazine scaffold can be finely tuned to achieve desired selectivity profiles against different kinase families.
Transforming growth factor-β activated kinase (TAK1) is a serine/threonine kinase that is overexpressed and constitutively upregulated in multiple myeloma, making it a key therapeutic target. nih.govrsc.org
Researchers have discovered that substituting the 6-position of the imidazo[1,2-b]pyridazine core with morpholine (B109124) or piperazine (B1678402) groups, combined with an appropriate aryl substituent at the 3-position, yields potent TAK1 inhibitors. nih.gov The lead compound from this series, compound 26 , inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM. This potency is significantly greater than that of the known TAK1 inhibitor, takinib (B611130), which has an IC50 of 187 nM under similar conditions. nih.gov These compounds also demonstrated potent inhibition of multiple myeloma cell line growth, with GI50 values as low as 30 nM. nih.gov
Table 3: TAK1 Inhibition by Imidazo[1,2-b]pyridazine Derivatives
| Compound | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
|---|
| Compound 26 | TAK1 | 55 | Takinib | 187 |
This table is interactive and can be sorted by column.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to poor patient outcomes. nih.govnih.govsemanticscholar.org These mutations, most commonly internal tandem duplications (FLT3-ITD), cause ligand-independent activation of the kinase, promoting uncontrolled cell proliferation. nih.govsemanticscholar.org
A series of imidazo[1,2-b]pyridazines has been identified with high potency against FLT3. nih.govresearchgate.net One standout compound, 34f , demonstrated nanomolar inhibitory activity against both recombinant FLT3-ITD (IC50 = 4 nM) and the drug-resistant FLT3-D835Y mutant (IC50 = 1 nM). nih.govnih.gov
Furthermore, compound 34f effectively inhibited the growth of AML cell lines that are positive for FLT3-ITD. It showed GI50 values of 7 nM in MV4-11 cells and 9 nM in MOLM-13 cells. nih.govnih.gov In contrast, cell lines that are independent of FLT3 signaling were significantly less sensitive to the compound. nih.govnih.gov In vitro experiments confirmed that these derivatives suppress the downstream signaling pathways of FLT3. nih.govnih.gov
Table 4: Inhibitory Activity of Compound 34f Against FLT3 and AML Cell Lines
| Target/Cell Line | Mutation Status | IC50 / GI50 (nM) |
|---|---|---|
| Recombinant FLT3 | ITD | 4 |
| Recombinant FLT3 | D835Y | 1 |
| MV4-11 Cell Line | FLT3-ITD positive | 7 |
| MOLM-13 Cell Line | FLT3-ITD positive | 9 |
This table is interactive and can be sorted by column.
Haspin Kinase Inhibition
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been identified as potent inhibitors of Haspin kinase, a serine/threonine kinase that plays a crucial role in regulating mitosis. nih.govtandfonline.com The inhibition of Haspin is a potential therapeutic strategy in oncology, as the kinase is often overexpressed in various cancers. nih.gov
A series of disubstituted imidazopyridazines were developed and optimized, resulting in compounds with potent inhibitory activity against human Haspin, with IC50 values ranging from 6 to 100 nM in vitro. nih.govtandfonline.comresearchgate.net Notably, the most active compounds in this series demonstrated greater potency than the initial lead compound, CHR-6494, which had an IC50 of 55 nM. nih.govtandfonline.com The optimization was guided by a combination of crystal structures and effective docking models to understand and improve the interaction with the kinase's active site. researchgate.net
| Compound Derivative | Target Kinase | IC50 (nM) |
| Imidazopyridazine Derivative 21 | HsHaspin | 6 |
| Imidazopyridazine Derivative 22 | HsHaspin | 12 |
| CHR-6494 (Reference) | HsHaspin | 55 |
Casein Kinase 1-epsilon and 1-delta Inhibition
The imidazo[1,2-b]pyridazine structure has been utilized in the development of inhibitors for Casein Kinase 1 (CK1) isoforms, particularly the delta (δ) and epsilon (ε) isoforms. nih.govgoogle.com These kinases are key regulators of numerous cellular processes, and their inhibition has been explored for various therapeutic applications, including mood and sleep disorders. durham.ac.uk
A patent filed by Bristol-Myers Squibb describes a series of imidazo-pyridazine derivatives specifically designed as inhibitors of CK1δ and CK1ε, highlighting their potential as anticancer agents. nih.govgoogle.com Furthermore, research has demonstrated the synthesis of a collection of substituted imidazo[1,2-b]pyridazine analogues as inhibitors of Casein Kinase I-ε, employing flow-assisted chemical processing techniques to generate a library of these compounds for biological evaluation. durham.ac.uk
PDE10 Inhibition
The imidazo[1,2-b]pyridazine scaffold has been successfully employed to design potent inhibitors of phosphodiesterase 10A (PDE10A). researchgate.net PDE10A is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), and its inhibition is a therapeutic strategy for neurological and psychiatric disorders. A study focused on the design and optimization of a novel series of imidazo[1,2-b]pyridazine-based PDE10A inhibitors has been reported, indicating the suitability of this chemical framework for targeting this specific phosphodiesterase. researchgate.net
Inhibition of Protozoan Kinases (e.g., Plasmodium falciparum CLK1, PfCDPK1)
Imidazo[1,2-b]pyridazine derivatives have shown significant activity against kinases from protozoan parasites, making them promising candidates for the development of new anti-parasitic drugs. mdpi.comresearchgate.net A derivative, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, demonstrated submicromolar activity against the trypomastigote blood stream form of Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis. mdpi.comresearchgate.net
In the context of malaria, caused by Plasmodium falciparum, these compounds have been investigated as inhibitors of essential parasite kinases. Research has identified 3,6-disubstituted imidazo[1,2-b]pyridazines that potently inhibit Plasmodium falciparum cdc2-like kinase 1 (PfCLK1), a key regulator of RNA splicing in the parasite.
| Compound | Target Organism/Kinase | EC50 / IC50 |
| 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | Trypanosoma brucei brucei | 0.38 µM (EC50) |
Modulation of Inflammatory Pathways
Derivatives of this compound have been shown to modulate inflammatory pathways through the inhibition of key signaling kinases. nih.govnih.gov Specifically, 6-substituted imidazo[1,2-b]pyridazines have been discovered to be potent inhibitors of transforming growth factor-β-activated kinase 1 (TAK1). nih.govnih.govresearchgate.net
TAK1 is a crucial serine/threonine kinase involved in cellular processes such as inflammation and cell survival. nih.gov It mediates signaling from cytokines like TGF-β and TNF-α, leading to the activation of downstream pathways including the NF-κB and MAPK signaling cascades. researchgate.net Inhibition of TAK1 by imidazo[1,2-b]pyridazine derivatives can suppress these inflammatory signaling pathways. researchgate.net A lead compound from one study demonstrated an IC50 of 55 nM for the enzymatic activity of TAK1, which was more potent than the known TAK1 inhibitor, takinib (IC50 of 187 nM). nih.govnih.gov
Therapeutic Potential and Preclinical Studies
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant therapeutic potential, particularly as anticancer agents. nih.gov
Anticancer Activity
Imidazo[1,2-b]pyridazine derivatives have demonstrated broad anticancer and antiproliferative activities across various cancer types. nih.govresearchgate.netresearchgate.netnih.gov Their mechanism of action often involves the inhibition of key kinases that are crucial for cancer cell survival and proliferation. nih.govresearchgate.net
The anticancer efficacy of imidazo[1,2-b]pyridazine derivatives has been confirmed against a panel of human cancer cell lines. A study focused on N-(substituted imidazo[1,2-b]pyridazine) acetamides revealed potent anti-proliferative activity against BRAF V600E mutated cell lines, A375 (melanoma) and Colo-205 (colon cancer). researchgate.net Two of the most active compounds, 5m and 5n , displayed very low nanomolar IC50 values. researchgate.net
In the context of multiple myeloma, 6-substituted imidazo[1,2-b]pyridazines that inhibit TAK1 kinase have shown potent growth inhibition of MPC-11 and H929 cell lines, with GI50 values as low as 30 nM. nih.gov
| Compound | Cell Line | Cancer Type | Activity (IC50/GI50) |
| 5m | A375 | Melanoma | 21 nM (IC50) |
| 5n | A375 | Melanoma | 20 nM (IC50) |
| 5m | Colo-205 | Colon Cancer | 38 nM (IC50) |
| 5n | Colo-205 | Colon Cancer | 31 nM (IC50) |
| 26 | MPC-11, H929 | Multiple Myeloma | As low as 30 nM (GI50) |
Data compiled from studies on the anti-proliferative and growth inhibitory effects of imidazo[1,2-b]pyridazine derivatives. nih.govresearchgate.net
A significant area of therapeutic potential for imidazo[1,2-b]pyridazine derivatives is in the treatment of acute myeloid leukemia (AML), particularly cases driven by mutations in the FLT3 gene. nih.govtechnologypublisher.com These mutations are common in AML and are associated with a poor prognosis. nih.govresearchgate.net
A series of imidazo[1,2-b]pyridazines have been discovered that display potent inhibition of FLT3, including the tyrosine kinase domain (TKD) and gatekeeper mutations that confer resistance to other inhibitors. technologypublisher.com One specific derivative, compound 34f , demonstrated nanomolar inhibitory activity against FLT3-ITD (IC50 = 4 nM) and the resistant FLT3-D835Y mutation (IC50 = 1 nM). nih.gov
This potent enzymatic inhibition translated to strong anti-proliferative effects in FLT3-ITD-positive AML cell lines. Compound 34f inhibited the growth of MV4-11 and MOLM-13 cells with GI50 values of 7 nM and 9 nM, respectively. nih.gov It was also effective against a MOLM-13 cell line engineered to express the resistant FLT3-ITD-D835Y mutation, showing a GI50 of 4 nM. nih.gov In vivo studies using a mouse xenograft model with MV4-11 cells confirmed that treatment with compound 34f markedly blocked tumor growth without causing adverse effects. nih.gov
| Compound | Target/Cell Line | Activity Type | Value |
| 34f | FLT3-ITD (recombinant) | IC50 | 4 nM |
| 34f | FLT3-D835Y (recombinant) | IC50 | 1 nM |
| 34f | MV4-11 (AML cell line) | GI50 | 7 nM |
| 34f | MOLM-13 (AML cell line) | GI50 | 9 nM |
| 34f | MOLM-13 (FLT3-ITD-D835Y) | GI50 | 4 nM |
Data from a study on new imidazo[1,2-b]pyridazine derivatives for the inhibition of FLT3-ITD kinase in AML. nih.gov
The potent anti-leukemic activity of imidazo[1,2-b]pyridazine derivatives, especially against FLT3-mutant AML, highlights their significant potential in treating hematological diseases. nih.govtechnologypublisher.com The ability of these compounds to overcome common resistance mutations suggests they could be valuable therapeutic options for patients who have relapsed or are refractory to first-generation FLT3 inhibitors. technologypublisher.com
Furthermore, the discovery of imidazo[1,2-b]pyridazine-based TAK1 inhibitors offers another avenue for treating hematological malignancies like multiple myeloma, where this kinase is overexpressed and constitutively active. nih.gov The growth inhibition observed in multiple myeloma cell lines underscores this potential. nih.gov The continued exploration of this chemical scaffold is a promising strategy for developing new, targeted therapies for a range of blood cancers.
Antiviral Activity
Derivatives of this compound have been investigated for their potential as antiviral agents. Specific substitutions on the imidazo[1,2-b]pyridazine core have yielded compounds with notable activity against certain herpesviruses, while showing no efficacy against the human immunodeficiency virus (HIV).
Certain thioether derivatives of this compound have demonstrated potent inhibitory effects on the replication of human cytomegalovirus in vitro. nih.govresearchgate.net Specifically, the introduction of a phenethylthio group at the 3-position of the imidazo[1,2-b]pyridazine ring system has been identified as a key structural feature for anti-HCMV activity. nih.govresearchgate.net The compound 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine is a notable inhibitor of HCMV replication. nih.govresearchgate.net
Table 1: In Vitro Anti-HCMV Activity of this compound Derivatives
| Compound | Virus Strain | Cell Line | IC₅₀ (µM) |
|---|
IC₅₀: 50% inhibitory concentration. HEL: Human embryonic lung fibroblasts.
Research has also highlighted the activity of this compound derivatives against varicella-zoster virus (VZV), the causative agent of chickenpox and shingles. nih.govresearchgate.net Compounds such as 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine have been identified as inhibitors of VZV replication in vitro. nih.govresearchgate.net This suggests that, similar to the anti-HCMV activity, the presence of an aralkylthiomethyl or phenethylthio side chain at the 3-position is significant for antiviral efficacy against VZV. nih.govresearchgate.net
Table 2: In Vitro Anti-VZV Activity of this compound Derivatives
| Compound | Virus Strain | Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine | TK+ VZV | HEL | Data not specified |
IC₅₀: 50% inhibitory concentration. HEL: Human embryonic lung fibroblasts. TK+: Thymidine kinase-competent.
Despite the promising activity against herpesviruses, studies on 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives, including those with the 6-chloro-2-methyl scaffold, have shown them to be devoid of antiviral activity against the replication of the human immunodeficiency virus (HIV). nih.govresearchgate.net This lack of efficacy indicates a specific spectrum of antiviral action for this class of compounds, primarily targeting herpesviruses like HCMV and VZV.
Antiparasitic Activity
In the search for new treatments for kinetoplastid diseases, derivatives of the imidazo[1,2-b]pyridazine scaffold have been explored. researchgate.netmdpi.com These protozoan parasites are responsible for diseases such as human African trypanosomiasis (sleeping sickness) and leishmaniasis. mdpi.com
A specific derivative, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, has demonstrated significant in vitro activity against the trypomastigote bloodstream form of Trypanosoma brucei brucei, the causative parasite of sleeping sickness. researchgate.netmdpi.com This compound exhibited a half-maximal effective concentration (EC₅₀) in the sub-micromolar range, indicating potent trypanocidal activity. researchgate.netmdpi.com
The same derivative, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, was also evaluated for its activity against Leishmania species. researchgate.netmdpi.com While it was assessed against the promastigote form of Leishmania donovani and the axenic amastigote form of Leishmania infantum, issues with poor solubility in the culture media were noted. researchgate.netmdpi.com This solubility issue hindered the precise determination of its cytotoxicity and its full activity profile against L. infantum. researchgate.netmdpi.com
Table 3: In Vitro Antiparasitic Activity of a 6-Chloro-imidazo[1,2-b]pyridazine Derivative
| Compound | Parasite | Form | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|---|---|
| 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | Trypanosoma brucei brucei | Trypomastigote (BSF) | 0.38 | > 7.8 (on HepG2) | > 20.5 |
| Leishmania donovani | Promastigote | Data not specified | > 7.8 (on HepG2) | - |
EC₅₀: 50% effective concentration. CC₅₀: 50% cytotoxic concentration. BSF: Bloodstream form. HepG2: Human liver cancer cell line.
Antimalarial Activity (e.g., against Plasmodium falciparum)
The global challenge of malaria, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum, necessitates the discovery of novel antimalarial agents. The imidazo[1,2-b]pyridazine scaffold has been identified as a promising starting point for the development of new therapeutics in this area.
Research into novel 2-substituted aryl (or alkyl)-6-(substituted aryl) imidazo[1,2-b]pyridazine derivatives has demonstrated their potential as antimalarial agents. When screened for in-vitro activity against Plasmodium falciparum, several compounds exhibited notable efficacy. Specifically, compounds in this series demonstrated the ability to inhibit the maturation of the ring stage of the parasite into trophozoites and schizonts. While specific IC50 values for a broad range of these derivatives are not extensively reported in all studies, the minimum inhibitory concentration (MIC) has been used to identify potent candidates. For instance, certain derivatives have shown significant activity, comparable to the reference drug quinine (B1679958) in their ability to halt parasite maturation.
Furthermore, the exploration of 3-nitroimidazo[1,2-b]pyridazine (B98374) derivatives has expanded the scope of this scaffold's antiparasitic potential. These compounds have been evaluated against a panel of protozoal parasites, including Plasmodium falciparum. nih.gov This line of research underscores the adaptability of the imidazo[1,2-b]pyridazine core for generating molecules with antiplasmodial activity. The presence of a nitro group, a feature in several known antiparasitic drugs, in combination with the imidazo[1,2-b]pyridazine nucleus, presents a promising strategy for developing new antimalarial compounds. nih.gov
| Compound Class | Parasite Strain | Activity Metric | Result |
| 2,6-disubstituted imidazo[1,2-b]pyridazines | Plasmodium falciparum | MIC | Inhibition of parasite maturation |
| 3-nitroimidazo[1,2-b]pyridazines | Plasmodium falciparum | In vitro testing | Antiparasitic activity |
Antifilarial Activity
Lymphatic filariasis, caused by parasitic filarial nematodes such as Brugia malayi and Wuchereria bancrofti, remains a significant public health issue in many tropical and subtropical regions. The current treatment options have limitations, driving the search for new antifilarial drugs.
While direct studies on the antifilarial activity of this compound and its close derivatives are not extensively documented in publicly available literature, research into other nitrogen-containing heterocyclic scaffolds suggests that this class of compounds could hold potential. For instance, pyrazolopyrimidine derivatives have been investigated as anti-Wolbachia agents for the treatment of filariasis. researchgate.netbohrium.comacs.orgnih.gov Wolbachia are endosymbiotic bacteria essential for the survival and reproduction of filarial worms, making them an attractive target for antifilarial therapy. researchgate.netbohrium.comacs.orgnih.gov Additionally, substituted 9H-pyrido[3,4-b]indoles (β-carbolines) have been explored as macrofilaricidal agents, with some derivatives showing activity against Brugia malayi. nih.gov These examples from related heterocyclic chemistry highlight the potential for nitrogen-fused ring systems to yield compounds with antifilarial properties. Further investigation is required to determine if the imidazo[1,2-b]pyridazine scaffold shares this potential.
Anti-inflammatory Properties
The imidazo[1,2-b]pyridazine nucleus is a recognized scaffold in the development of anti-inflammatory agents. researchgate.net Derivatives of this structure have been shown to modulate key pathways involved in the inflammatory response.
One of the significant mechanisms through which these compounds exert their effects is the inhibition of IκB kinase beta (IKKβ). IKKβ is a crucial enzyme in the NF-κB signaling pathway, which plays a central role in inflammation. By optimizing the substituents at the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold, researchers have developed potent IKKβ inhibitors. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNFα in cellular models. Certain optimized derivatives have demonstrated efficacy in animal models of collagen-induced arthritis, showcasing their potential for in vivo anti-inflammatory activity.
The broader class of pyridazine (B1198779) and pyridazinone derivatives has also been extensively studied for anti-inflammatory effects, particularly as inhibitors of cyclooxygenase (COX) enzymes. Some pyridazinone derivatives have been identified as selective COX-2 inhibitors. Selective COX-2 inhibition is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
| Target | Compound Class | Effect |
| IKKβ | Imidazo[1,2-b]pyridazine derivatives | Inhibition of TNFα production, efficacy in arthritis models |
| COX-2 | Pyridazinone derivatives | Selective inhibition, potent anti-inflammatory activity in vivo |
Antimicrobial and Antibacterial Activity
The imidazo[1,2-b]pyridazine scaffold has been explored for its potential to yield novel antimicrobial and antibacterial agents. Studies have shown that derivatives of this heterocyclic system can exhibit activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.
In one study, novel 2-substituted aryl (or alkyl)-6-(substituted aryl) imidazo[1,2-b]pyridazine derivatives were synthesized and screened for their in-vitro antimicrobial activity. The results indicated that certain compounds in this series displayed promising activity against pathogenic strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. researchgate.net
The antifungal potential of this scaffold has also been investigated. A series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives were evaluated for their activity against various phytopathogenic fungi. Several of these compounds demonstrated excellent and broad-spectrum antifungal activities, with Minimum Inhibitory Concentration (MIC) values indicating significant potency. researchgate.net For example, against Alternaria solani, some derivatives showed MIC values as low as 1.56 µg/mL. researchgate.net
| Compound Series | Organism | MIC (µg/mL) |
| 3,6-disubstituted imidazo[1,2-b]pyridazines | Alternaria solani | 1.56 - 12.5 |
| Fusarium oxysporum f.sp. cucumerinum | 3.12 - 25 | |
| Physalospora piricola | 3.12 - 25 | |
| Cercospora arachidicola | 1.56 - 12.5 |
Antineuropathic and Antidiabetic Potential
Recent reviews have highlighted the imidazo[1,2-b]pyridazine scaffold as a promising core for the development of agents with antineuropathic and antidiabetic properties. mdpi.com
In the context of diabetes, specific derivatives have shown potential. For instance, 6-methoxyimidazo[1,2-b]pyridazine (B1610358) derivatives have been investigated for their antidiabetic activity. nih.gov While detailed in vivo data for a broad range of these compounds is still emerging, the initial findings suggest that this class of molecules could be a valuable area for further research in the development of new antidiabetic therapies.
The antineuropathic potential of imidazo[1,2-b]pyridazine derivatives is often linked to their activity on the central nervous system, particularly their anticonvulsant and analgesic properties. Neuropathic pain is a complex condition that often responds to drugs with anticonvulsant mechanisms of action. As will be discussed in the following section, imidazo[1,2-b]pyridazine derivatives have demonstrated significant anticonvulsant effects in various animal models, suggesting their potential utility in managing neuropathic pain.
Central Nervous System Activity (e.g., anticonvulsant, analgesic, antispasmodic, sedative-hypnotic)
The imidazo[1,2-b]pyridazine core is a well-established pharmacophore for targeting the central nervous system (CNS). Derivatives of this scaffold have been shown to possess a range of CNS activities, including anticonvulsant, analgesic, and anxiolytic-like effects.
Several studies have highlighted the anticonvulsant properties of this class of compounds. For example, 7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM1) and 6-methoxy-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM2) have been identified as human Cav3.1 voltage-gated calcium channel blockers. These compounds have demonstrated promising in vivo anti-absence activity, positioning them as potential antiepileptic drugs. They have shown potent anti-seizure effects in animal models, including those induced by pentylenetetrazol and audiogenic stimuli.
The analgesic potential of compounds with this scaffold is also an active area of research. Given the established link between anticonvulsant and analgesic mechanisms, particularly in the context of neuropathic pain, the demonstrated anti-seizure activity of imidazo[1,2-b]pyridazine derivatives supports their further investigation as potential analgesics.
Furthermore, the imidazo[1,2-b]pyridazine scaffold has been explored for its potential in treating neurodegenerative disorders. A series of these derivatives were designed and evaluated as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors. bohrium.com GSK-3β is implicated in the hyperphosphorylation of tau protein, a key event in the pathology of Alzheimer's disease. bohrium.com Structure-activity relationship studies have led to the identification of potent, brain-penetrant GSK-3β inhibitors from this class that have shown efficacy in lowering phosphorylated tau levels in in vivo models. bohrium.com
Structure-Activity Relationship (SAR) Studies
The diverse pharmacological activities of imidazo[1,2-b]pyridazine derivatives have prompted numerous structure-activity relationship (SAR) studies to understand how chemical modifications to the core scaffold influence biological activity.
For anti-inflammatory activity through IKKβ inhibition, SAR studies have revealed that optimization of the substituents at the 3- and 6-positions of the imidazo[1,2-b]pyridazine ring is crucial for enhancing potency. acs.org The nature of these substituents influences the interaction with the kinase, thereby affecting the inhibitory activity.
In the context of CNS activity , particularly as GSK-3β inhibitors, SAR studies have been instrumental in developing potent and brain-penetrant compounds. These studies have shown that specific substitutions on the imidazo[1,2-b]pyridazine core can significantly impact both the inhibitory potency and the pharmacokinetic properties, such as oral bioavailability and brain penetration. bohrium.com For ligands targeting β-amyloid plaques, SAR studies have indicated that a 2-N,N-dimethylaminophenyl moiety is often beneficial for achieving high binding affinity. researchgate.net While there is moderate tolerance for modifications at the 6-position, the substituent at this position can still influence the binding affinity, with a 6-methylthio analogue showing higher affinity than a 6-methoxy analogue in one study. researchgate.net
Regarding antimicrobial activity , SAR analyses have shown that the nature of the substituents on the bicyclic heterocycle is a key determinant of both antibacterial and antifungal potency. For instance, in a series of 3,6-disubstituted imidazo[1,2-b]pyridazines with antifungal activity, the specific groups at these positions significantly influenced the MIC values against various phytopathogenic fungi. researchgate.net
These SAR studies are critical for the rational design of new imidazo[1,2-b]pyridazine derivatives with improved potency, selectivity, and pharmacokinetic profiles for a range of therapeutic targets.
Impact of Substituents on Biological Activity
The biological activity of the imidazo[1,2-b]pyridazine scaffold is significantly influenced by the nature and position of its substituents. Structure-activity relationship (SAR) studies reveal that modifications to the core structure can drastically alter potency and selectivity. For instance, in a series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives, the substituents on both the benzene (B151609) and pyridazine rings were found to play a crucial role in their antifungal activity. researchgate.net
In the pursuit of antikinetoplastid agents, a derivative, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, was synthesized. mdpi.comresearchgate.net While this compound demonstrated good in vitro activity against Trypanosoma brucei brucei, its utility was hampered by poor aqueous solubility. mdpi.com This finding suggests that for this particular series, the introduction of more polar substituents is necessary to enhance the pharmacokinetic profile. mdpi.comresearchgate.net
Further research into derivatives as potential mammalian target of rapamycin (B549165) (mTOR) inhibitors showed that imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives possessed significant anti-proliferative activity against various human cancer cell lines. researchgate.net The specific arrangement of these larger, more complex substituents was key to achieving potent enzymatic inhibition. Similarly, the development of anaplastic lymphoma kinase (ALK) inhibitors based on this scaffold highlighted that macrocyclic derivatives could overcome drug resistance mutations. nih.gov The size, shape, and flexibility conferred by the macrocyclic ring substituent were critical for binding to and inhibiting mutated forms of the kinase. nih.gov
Modification at Specific Positions (e.g., C-2, C-3, C-6)
Strategic chemical modifications at specific positions of the imidazo[1,2-b]pyridazine ring are a cornerstone of developing novel therapeutic agents. The synthesis of derivatives often begins with a functionalized core, which is then elaborated.
Position C-2: The C-2 position is frequently modified to introduce diverse side chains. For example, in the synthesis of a potential antikinetoplastid agent, the process started with 6-chloropyridazin-3-amine, which was reacted with 1,3-dichloroacetone (B141476) to yield 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380). mdpi.com This chloromethyl group at C-2 serves as a versatile chemical handle for introducing other functionalities, such as the phenylsulfonylmethyl group via nucleophilic substitution. mdpi.comresearchgate.net
Position C-3: The C-3 position is also a key site for modulation. In the same synthetic sequence, the 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine intermediate was subjected to nitration using nitric acid and sulfuric acid to introduce a nitro group specifically at the C-3 position, yielding 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine. mdpi.comresearchgate.net This strong electron-withdrawing group can significantly impact the electronic properties and biological activity of the molecule.
Position C-6: The C-6 position often bears a substituent derived from the starting pyridazine material. In many reported syntheses, the starting material is 3-amino-6-chloropyridazine (B20888), which directly installs the chlorine atom at the C-6 position of the final imidazo[1,2-b]pyridazine scaffold. mdpi.comresearchgate.net Studies on imidazo[1,2-b]pyridazine derivatives as ligands for β-amyloid plaques have shown a moderate tolerance for various substituents at the C-6 position, with groups like methylthio being compatible with high binding affinity. nih.gov
Binding Mode Elucidation (e.g., X-ray Crystallography)
Understanding the three-dimensional interaction between a drug candidate and its biological target is fundamental for rational drug design. While X-ray crystallography data for derivatives of this compound specifically are not widely detailed in the available literature, studies on related heterocyclic systems provide insight into the methods used for binding mode elucidation. For instance, X-ray analysis has been employed to confirm the regioselectivity of cycloaddition reactions in the synthesis of new pyrrolo[1,2-b]pyridazines. nih.gov
Molecular modeling and docking simulations are powerful complementary tools. In a study on related imidazo[1,2-a]pyridine (B132010) derivatives designed as cyclooxygenase-2 (COX-2) inhibitors, molecular modeling was used to investigate their binding mode. rjpbr.com These in silico studies revealed that a methylsulfonyl pharmacophore could fit into a secondary pocket of the COX-2 active site, forming crucial hydrogen bonds with specific amino acid residues like Arg-513 and His-90. rjpbr.com Such computational analyses help to explain observed structure-activity relationships and guide the design of more potent and selective inhibitors.
In Silico Drug Design Efforts
Computer-aided drug design (CADD) plays a significant role in the discovery and optimization of novel therapeutics based on privileged scaffolds like imidazo[1,2-b]pyridazine. These efforts often involve virtual screening of compound libraries, quantitative structure-activity relationship (3D-QSAR) modeling, and molecular docking simulations. mdpi.com
For the broader class of imidazopyridines, rational design methods have been successfully applied. For example, the design of novel imidazo[1,2-a]pyridine derivatives as COX-2 inhibitors was guided by computational studies to optimize interactions with the enzyme's active site. rjpbr.com Although specific in silico design efforts for this compound were not detailed in the surveyed literature, the strategies employed for analogous structures are directly applicable. These methods allow researchers to prioritize synthetic targets, predict biological activity, and understand the molecular basis of drug-target interactions, thereby accelerating the drug discovery process.
Scaffold Hopping Strategies
Scaffold hopping is a productive strategy in medicinal chemistry for discovering novel compounds by modifying the core structure of a known active molecule while retaining its key pharmacophoric features. mdpi.comniper.gov.in This approach can lead to new intellectual property, improved pharmacological properties, and alternative synthetic routes.
A clear example of this strategy was the development of a 3-nitroimidazo[1,2-b]pyridazine series from a previously identified antikinetoplastid hit belonging to the 3-nitroimidazo[1,2-a]pyridine (B1296164) class. mdpi.com By replacing a carbon atom at position 5 of the parent imidazo[1,2-a]pyridine ring with a nitrogen atom, researchers successfully "hopped" to the imidazo[1,2-b]pyridazine scaffold. mdpi.comresearchgate.net This modification aimed to explore new chemical space and modulate the structure-activity relationship, leading to the synthesis of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. mdpi.comresearchgate.net This work demonstrates how scaffold hopping can be a powerful tool for generating structural novelty in drug discovery programs. mdpi.comresearchgate.net
In Vitro and In Vivo Pharmacological Evaluation
The cytotoxic profile of new chemical entities is a critical component of the preclinical evaluation process. Assays using various cell lines help to determine a compound's therapeutic index—the ratio between its desired therapeutic effect and its toxicity to healthy cells.
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been evaluated against a range of cell lines. In the development of antikinetoplastid agents, the cytotoxicity of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine was assessed against the human hepatocyte carcinoma cell line, HepG2. mdpi.com The compound showed low cytotoxicity, with a 50% cytotoxic concentration (CC₅₀) greater than 7.8 µM, although poor solubility in the culture media complicated the precise determination. mdpi.comresearchgate.net This suggests a potentially favorable therapeutic window, as its effective concentration (EC₅₀) against the T. b. brucei parasite was significantly lower at 0.38 µM. mdpi.comresearchgate.net
Other research programs have used different cell lines to evaluate the anti-proliferative activity of imidazo[1,2-b]pyridazine derivatives. Diaryl urea derivatives of this scaffold were tested against a panel of six human cancer cell lines, showing particular efficacy against non-small cell lung cancer lines A549 and H460. researchgate.net In another study, macrocyclic derivatives designed as ALK inhibitors were shown to potently reduce the growth of ALK-positive Karpas299 cells. nih.gov No specific data regarding cytotoxicity assays on VERO cells for these compounds were found in the reviewed sources.
The table below summarizes the in vitro activity and cytotoxicity data for a representative imidazo[1,2-b]pyridazine derivative.
| Compound | Target/Cell Line | Assay | Result (µM) | Source |
|---|---|---|---|---|
| 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | T. b. brucei | EC₅₀ | 0.38 | mdpi.com |
| HepG2 Cells | CC₅₀ | >7.8 | mdpi.com |
Druggability Assessment
The druggability of a compound, its potential to be a viable drug candidate, is often initially assessed by evaluating its physicochemical properties against established guidelines like Lipinski's rule of five. This rule suggests that orally administered drugs generally possess certain characteristics: a molecular weight of less than 500 Daltons, a LogP (a measure of lipophilicity) not over 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. drugbank.com
The parent compound, this compound, shows favorable properties in this regard. Its calculated parameters largely align with the criteria for good oral bioavailability. chemscene.com For instance, it has a molecular weight of 167.60 g/mol , well below the 500 Da limit. Its calculated LogP is 1.691, indicating suitable lipophilicity. Furthermore, it possesses 3 hydrogen bond acceptors and 0 hydrogen bond donors, fitting comfortably within the rule's limits. chemscene.com The topological polar surface area (TPSA), another important predictor of drug absorption, is calculated to be 30.19 Ų, a value associated with good cell permeability. chemscene.com
Derivatives of the imidazo[1,2-b]pyridazine scaffold have also been designed with druggability in mind. In the development of Tyk2 JH2 inhibitors, researchers sought to reduce the calculated LogP (cLogP) to improve properties. For example, by replacing an anilino group with a 2-oxo-N1-substituted-1,2-dihydropyridin-3-ylamino functionality, a derivative (6a) was synthesized with a significantly lower cLogP of 0.66. nih.gov This demonstrates that the scaffold is amenable to chemical modifications aimed at optimizing drug-like properties.
Table 1: Physicochemical Properties for Druggability Assessment
| Compound Name | Parameter | Value | Source |
|---|---|---|---|
| This compound | Molecular Weight | 167.60 g/mol | chemscene.com |
| This compound | LogP | 1.691 | chemscene.com |
| This compound | Hydrogen Bond Acceptors | 3 | chemscene.com |
| This compound | Hydrogen Bond Donors | 0 | chemscene.com |
| This compound | Topological Polar Surface Area (TPSA) | 30.19 Ų | chemscene.com |
Preclinical Safety Studies
Preclinical safety evaluation is critical for identifying potential toxicities. A key component of this is assessing in vitro cytotoxicity against human cell lines. Studies on derivatives of the imidazo[1,2-b]pyridazine core have included evaluations of their effect on cell viability.
One study investigated the cytotoxicity of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine against the human liver cancer cell line HepG2. mdpi.comresearchgate.net In this assessment, the compound's poor solubility in the culture media prevented the determination of a precise 50% cytotoxic concentration (CC50). However, the results indicated that the CC50 was greater than 7.8 µM, suggesting a lack of significant cytotoxicity up to this concentration under the experimental conditions. mdpi.comresearchgate.net Similarly, another related compound, 6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine, also exhibited low solubility and a CC50 value greater than 7.8 µM against HepG2 cells. mdpi.com While various pyridazine derivatives have been evaluated for cytotoxic effects against HepG2 and other cell lines, specific genotoxicity data for the this compound series were not detailed in the available research. scholarsresearchlibrary.comasianpubs.org
Table 2: In Vitro Cytotoxicity Data
| Compound Name | Cell Line | Result (CC50) | Source |
|---|
Microsomal Stability
The metabolic stability of a compound, often assessed using liver microsomes, is a crucial factor in determining its pharmacokinetic profile, including its half-life and clearance rate in vivo. mdpi.com The imidazo[1,2-b]pyridazine scaffold has been the subject of such investigations to gauge the potential longevity of these compounds in a biological system.
Research into imidazo[1,2-b]pyridazine derivatives as Tyk2 JH2 inhibitors revealed that specific structural modifications could lead to dramatically improved metabolic stability compared to earlier compound series. nih.gov One promising inhibitor from this work demonstrated low to moderate clearance rates across several species. The clearance was lowest in rats at 7.8 mL/min/kg, and moderate in mice (16 mL/min/kg), cynomolgus monkeys (17 mL/min/kg), and dogs (25 mL/min/kg). nih.gov This favorable metabolic profile in rats contributed to high oral exposure and a bioavailability of 114%. nih.gov
In a separate study, a novel imidazo[1,2-b]pyridazine macrocyclic derivative, identified as compound O-10, was also subjected to a liver microsome stability test as part of its evaluation as a potential anaplastic lymphoma kinase (ALK) inhibitor. nih.gov This highlights the importance of metabolic stability assays in the preclinical development pathway for this class of compounds.
Table 3: Microsomal Stability and Pharmacokinetic Data for an Imidazo[1,2-b]pyridazine Derivative
| Species | Clearance Rate (mL/min/kg) | Oral Bioavailability (%) | Source |
|---|---|---|---|
| Rat | 7.8 | 114% | nih.gov |
| Mouse | 16 | 86% | nih.gov |
| Cynomolgus Monkey | 17 | 46% | nih.gov |
Applications in Medicinal Chemistry and Drug Discovery
Lead Compound Identification and Optimization
The imidazo[1,2-b]pyridazine (B131497) core, of which 6-Chloro-2-methylimidazo[1,2-b]pyridazine is a key example, is considered a "privileged scaffold" in medicinal chemistry. This designation is due to its ability to bind to multiple biological targets with high affinity, making it an excellent starting point for drug discovery programs. Researchers utilize this core structure as a template to generate libraries of derivative compounds, which are then screened for activity against various therapeutic targets.
The process of lead optimization involves iteratively modifying the lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. mdpi.com For the imidazo[1,2-b]pyridazine scaffold, this often involves making substitutions at various positions on the bicyclic ring system. For instance, a scaffold-hopping approach, where the core structure is systematically altered, has been used to discover new compounds with desired biological activities, starting from a known active molecule. mdpi.com The chlorine atom at the 6-position and the methyl group at the 2-position of the title compound are critical starting points for such chemical modifications, influencing the compound's electronic properties and how it interacts with target proteins.
Development of Targeted Therapies
The versatility of the this compound scaffold has led to the development of several highly specific, targeted therapies for a variety of diseases. By modifying the core structure, medicinal chemists have successfully designed potent and selective inhibitors for key biological targets.
One of the most significant applications has been in oncology. Derivatives of the imidazo[1,2-b]pyridazine scaffold have been developed as potent inhibitors of several protein kinases that are crucial for cancer cell growth and survival. These include:
Anaplastic Lymphoma Kinase (ALK) Inhibitors: These are designed for the treatment of certain types of non-small cell lung cancer (NSCLC). nih.gov
Tyrosine Kinase 2 (Tyk2) Inhibitors: These compounds target the Tyk2 pseudokinase domain and are being investigated for autoimmune and inflammatory diseases. nih.gov
mTOR Inhibitors: Based on the imidazo[1,2-b]pyridazine structure, novel inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth, have been synthesized and evaluated for their anti-proliferative activities against human cancer cell lines. medchemexpress.com
Beyond cancer, this scaffold is a key component in drugs for other conditions. A notable example is in the treatment of spinal muscular atrophy (SMA), where a derivative serves as a key intermediate in the synthesis of a gene splicing modulator.
Table 1: Examples of Targeted Therapies Based on the Imidazo[1,2-b]pyridazine Scaffold
| Therapeutic Target | Disease Area | Example Application |
| Anaplastic Lymphoma Kinase (ALK) | Oncology | Non-Small Cell Lung Cancer nih.gov |
| Tyrosine Kinase 2 (Tyk2) | Immunology | Autoimmune & Inflammatory Diseases nih.gov |
| mTOR Kinase | Oncology | Various Human Cancers medchemexpress.com |
| Survival Motor Neuron 2 (SMN2) Splicing | Neurology | Spinal Muscular Atrophy |
Combating Drug Resistance
A major challenge in cancer therapy is the development of drug resistance, where tumors no longer respond to initial treatments. The this compound scaffold has proven to be a valuable platform for designing next-generation drugs capable of overcoming this resistance.
In the context of ALK-positive NSCLC, resistance often emerges through secondary mutations in the ALK kinase domain. Researchers have specifically designed novel macrocyclic derivatives of imidazo[1,2-b]pyridazine to effectively inhibit not only the wild-type ALK but also clinically relevant resistant mutants. nih.gov For example, new compounds have shown potent inhibitory activity against the G1202R mutation, which confers resistance to second-generation ALK inhibitors, and even against complex double mutations like L1196M/G1202R. nih.gov
One such derivative, designated O-10, demonstrated highly effective enzymatic inhibition against both the wild-type ALK and its resistant forms, showcasing the adaptability of the imidazo[1,2-b]pyridazine core in addressing the challenges of acquired drug resistance. nih.gov
Table 2: Activity of an Imidazo[1,2-b]pyridazine Derivative (O-10) Against Resistant ALK Mutants
| ALK Form | IC50 (nM) | Indication |
| Wild-Type (WT) | 2.6 | Standard Target |
| G1202R Mutant | 6.4 | Resistant to 2nd Gen. Inhibitors |
| L1196M/G1202R Double Mutant | 23 | Resistant to Lorlatinib |
Data sourced from research on novel ALK inhibitors. nih.gov
Use as Chemical Probes in Biological Studies
Beyond direct therapeutic applications, derivatives of this compound are valuable as chemical probes for studying biological processes and for diagnostic imaging. A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target.
A significant application in this area is the development of imaging agents for neurodegenerative diseases like Alzheimer's. Researchers have synthesized a series of imidazo[1,2-b]pyridazine derivatives to act as ligands for detecting β-amyloid plaques, a hallmark of Alzheimer's disease. nih.gov These compounds can be radiolabeled and used as tracers in Positron Emission Tomography (PET) scans, allowing for the visualization and quantification of amyloid deposits in the brains of living individuals. nih.gov
One derivative, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, showed a particularly high binding affinity for β-amyloid aggregates, making it a promising candidate for development into a novel PET radiotracer. nih.gov This demonstrates how the core scaffold can be modified to create powerful tools for disease diagnosis and for understanding disease pathology.
Future Directions in Therapeutic Development
The this compound scaffold continues to be an area of intense research, with several promising future directions. The broad biological activity of this class of compounds suggests potential applications in a wide array of diseases beyond the current focus. researchgate.net
Future research is likely to concentrate on several key areas:
Expansion to New Disease Areas: The scaffold has shown potential as an inhibitor for enzymes relevant to parasitic diseases, viral infections, and inflammatory conditions. researchgate.net Further exploration of these activities could lead to novel treatments for neglected tropical diseases or chronic inflammatory disorders.
Overcoming Evolving Drug Resistance: As new resistance mutations arise, particularly in oncology, there will be a continuous need to design next-generation inhibitors. The imidazo[1,2-b]pyridazine framework provides a proven and adaptable starting point for these efforts. nih.gov
Improving Drug-like Properties: A key challenge in drug development is optimizing the pharmacokinetic profile of lead compounds. Future work will involve modifying the scaffold to enhance properties like aqueous solubility and metabolic stability, thereby improving bioavailability and efficacy.
Advanced Diagnostics: The successful use of imidazo[1,2-b]pyridazine derivatives as PET imaging agents for amyloid plaques opens the door to developing new radiotracers for other biological targets, potentially leading to earlier and more accurate diagnoses for a range of diseases. nih.gov
The continued investigation and modification of the this compound structure and its analogues are set to yield new and improved therapeutic and diagnostic agents.
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR confirm substituent positions and ring system integrity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHClN) .
- X-ray Crystallography : Resolves stereoelectronic effects of the cyclopropyl or methyl groups .
- HPLC : Purity assessment (>97%) using reverse-phase columns .
How should researchers design structure-activity relationship (SAR) studies for this scaffold?
Advanced
Methodology :
Analog Synthesis : Vary substituents at positions 2 (methyl), 6 (chloro), and 8 (optional methyl) .
Biological Testing : Screen for kinase inhibition, antimicrobial activity, or CNS receptor binding (e.g., benzodiazepine receptors) .
Computational Modeling : Docking studies (e.g., AutoDock) to predict binding affinities .
Example Table :
| Compound | Substituents | IC (nM) | Target |
|---|---|---|---|
| 6-Chloro-2-methyl derivative | 2-CH, 6-Cl | 30 | Haspin kinase |
| 6-Chloro-2-cyclopropyl | 2-cyclopropyl, 6-Cl | 1 | Benzodiazepine receptor |
| Data from |
What strategies resolve contradictions in reported biological activity data?
Q. Advanced
- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP concentration in kinase assays) .
- Compound Purity : Re-test batches with HPLC to rule out impurities (>99% purity) .
- Metabolic Stability : Assess liver microsome stability to identify rapid degradation .
- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
What safety precautions are essential when handling this compound?
Q. Basic
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential dust inhalation .
- Storage : Amber glass bottles at 2-8°C to prevent photodegradation .
- Waste Disposal : Neutralize with dilute NaOH before disposal .
How can computational methods guide the optimization of electronic properties for material science applications?
Q. Advanced
- DFT Calculations : Predict HOMO/LUMO levels to tailor optoelectronic properties (e.g., bandgap ~3.5 eV) .
- Molecular Dynamics : Simulate stacking behavior in organic semiconductors .
- Examples : Methyl and chloro groups enhance charge transport in thin-film transistors .
What are the challenges in scaling up synthesis from lab to pilot scale?
Q. Advanced
- Reaction Exotherms : Use jacketed reactors to control temperature during cyclization .
- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) .
- Yield Optimization : Catalytic methods (e.g., Pd-mediated cross-coupling) to reduce waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
